molecular formula C22H19F3N2O4 B6547738 N-(2,4-dimethoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 946231-84-1

N-(2,4-dimethoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

货号: B6547738
CAS 编号: 946231-84-1
分子量: 432.4 g/mol
InChI 键: IEJSWZFZSYQKTB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-dimethoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-derived carboxamide featuring a 2,4-dimethoxyphenyl group at the carboxamide position and a 4-(trifluoromethyl)benzyl substitution at the 1-position of the pyridine ring. The compound’s structure is characterized by:

  • Dihydropyridine core: A six-membered ring with conjugated double bonds and a ketone group at the 6-position.
  • Substituents:
    • 2,4-Dimethoxyphenyl: Electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring, enhancing solubility and influencing electronic interactions.
    • 4-(Trifluoromethyl)benzyl: A lipophilic trifluoromethyl group at the para position of the benzyl moiety, contributing to metabolic stability and membrane permeability.

属性

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O4/c1-30-17-8-9-18(19(11-17)31-2)26-21(29)15-5-10-20(28)27(13-15)12-14-3-6-16(7-4-14)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSWZFZSYQKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,4-dimethoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H19F3N2O4C_{22}H_{19}F_3N_2O_4, characterized by several functional groups that contribute to its biological activity:

  • Dihydropyridine core : Known for calcium channel blocking activity.
  • Trifluoromethyl group : Enhances lipophilicity and may influence receptor interactions.
  • Dimethoxyphenyl substituent : Potentially modulating biological interactions.

Biological Activity Overview

The biological activity of N-(2,4-dimethoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has been investigated in various studies. Key findings include:

Comparative Analysis with Similar Compounds

The following table compares N-(2,4-dimethoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(3-methoxyphenyl)-2-oxo-1-{[4-fluorophenyl]methyl}-1,2-dihydropyridine-3-carboxamideSimilar dihydropyridine structure but different substituentsAntihypertensiveLacks trifluoromethyl group
4-(trifluoromethoxy)phenyl)-6-oxo-1-[4-(trifluoromethyl)benzyl]-1,3-dihydropyridinePresence of trifluoromethoxy instead of dimethoxyPotential anti-cancer activityDifferent substitution pattern
N-(4-methoxyphenyl)-5-{[3-trifluoromethyl)phenyl]methyl}-1H-pyrazolePyrazole core instead of dihydropyridineAnti-inflammatory propertiesDifferent core structure

Study 1: Calcium Channel Blocking Activity

A study aimed at evaluating the calcium channel blocking activity of various dihydropyridine derivatives found that compounds with similar structural features to N-(2,4-dimethoxyphenyl)-6-oxo exhibited significant inhibition of calcium influx in vitro. This suggests potential applications in managing hypertension and related cardiovascular conditions.

Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory effects of various dihydropyridine derivatives indicated that those with a trifluoromethyl group demonstrated enhanced efficacy in reducing inflammatory markers in animal models. The presence of the dimethoxy group was also noted to contribute positively to the anti-inflammatory response.

Pharmacokinetic Properties

While specific pharmacokinetic data for N-(2,4-dimethoxyphenyl)-6-oxo has not been extensively documented, general characteristics of dihydropyridines suggest that this compound may exhibit favorable absorption and distribution profiles due to its lipophilic nature imparted by the trifluoromethyl group. Further studies are necessary to elucidate its metabolic pathways and potential drug-drug interactions.

相似化合物的比较

Table 1: Structural and Functional Comparison

Feature Target Compound Analog ()
Carboxamide Substituent 2,4-Dimethoxyphenyl (electron-donating) 4-Carbamoylphenyl (hydrogen-bonding amide group)
Benzyl Substituent 4-(Trifluoromethyl)phenyl (para position) 3-(Trifluoromethyl)phenyl (meta position)
Electronic Effects Enhanced electron density from methoxy groups; may improve solubility in polar solvents. Amide group introduces hydrogen-bonding capacity; may enhance target affinity.
Lipophilicity (logP)* Estimated higher logP due to two methoxy groups (polar but bulky). Lower logP expected due to hydrophilic carbamoyl group.
Steric Effects 2,4-Dimethoxy creates bulkier substituent; may restrict binding pocket access. 3-Trifluoromethylbenzyl introduces steric hindrance at meta position.

*Note: logP values are estimated based on substituent contributions due to lack of experimental data.

Key Findings:

Substituent Positional Isomerism :

  • The 4-(trifluoromethyl)benzyl group in the target compound (para position) is more commonly associated with improved metabolic stability in pharmaceuticals compared to the meta-substituted analog .
  • The 3-(trifluoromethyl)benzyl group in the analog () may alter binding kinetics due to spatial orientation differences in target interactions.

Functional Group Impact :

  • The 2,4-dimethoxyphenyl substituent in the target compound increases solubility in polar solvents (e.g., aqueous buffers) compared to the 4-carbamoylphenyl group, which balances hydrophilicity (amide) and hydrophobicity (aromatic ring) .
  • The carbamoyl group in the analog () could enhance target affinity via hydrogen bonding, whereas methoxy groups may prioritize solubility over direct binding interactions.

Biological Activity Trends :

  • Trifluoromethyl groups generally enhance lipophilicity and membrane permeability, but the para vs. meta position may influence target selectivity. For example, para-substituted trifluoromethyl groups are prevalent in kinase inhibitors (e.g., EGFR inhibitors) .
  • Methoxy-substituted carboxamides are common in CNS-targeting drugs due to improved blood-brain barrier penetration, whereas carbamoyl derivatives are often explored in anti-inflammatory or anticancer contexts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。